2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate

Refractive index Optical polymers Fluorinated methacrylate

2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate (CAS 64375-26-4, C9H12F4O2, MW 228.18) is a fluorinated methacrylate ester characterized by a branched alkyl chain containing four fluorine atoms on the 2,3-positions and a gem-dimethyl substitution at the 1-position adjacent to the ester oxygen. It is a colorless liquid with a density of 1.153 g/cm³, a boiling point of 191.1 °C (at 760 mmHg), a flash point of 67.9 °C, and a reported refractive index (n) of 1.378.

Molecular Formula C9H12F4O2
Molecular Weight 228.18 g/mol
CAS No. 64375-26-4
Cat. No. B12669985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate
CAS64375-26-4
Molecular FormulaC9H12F4O2
Molecular Weight228.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC(C)(C)C(C(F)F)(F)F
InChIInChI=1S/C9H12F4O2/c1-5(2)6(14)15-8(3,4)9(12,13)7(10)11/h7H,1H2,2-4H3
InChIKeySXLLWDJFRZODKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate (CAS 64375-26-4): A C9 Branched Fluorinated Methacrylate Monomer for Specialty Polymer Synthesis


2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate (CAS 64375-26-4, C9H12F4O2, MW 228.18) is a fluorinated methacrylate ester characterized by a branched alkyl chain containing four fluorine atoms on the 2,3-positions and a gem-dimethyl substitution at the 1-position adjacent to the ester oxygen . It is a colorless liquid with a density of 1.153 g/cm³, a boiling point of 191.1 °C (at 760 mmHg), a flash point of 67.9 °C, and a reported refractive index (n) of 1.378 [1]. The monomer polymerizes via free-radical mechanisms to yield polymers with reduced refractive index and enhanced hydrophobicity relative to non-fluorinated methacrylates, driven by the low polarizability of the C-F bonds and the steric bulk of the tetrafluoro-dimethylpropyl side chain [2].

Why 2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate Cannot Be Interchanged with Common Fluorinated Methacrylates in Precision Polymer Design


Fluorinated methacrylates are not a monolithic class of monomers; their side-chain architecture—specifically fluorine atom count, chain length, branching, and the position of fluorination relative to the ester linkage—governs critical polymer properties including refractive index, hydrophobicity, glass transition temperature (Tg), and polymerization kinetics [1]. 2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate possesses a unique C9 branched structure with four fluorine atoms positioned at the 2,3-positions and two methyl groups at the 1-position adjacent to the ester oxygen. This sterically hindered, branched fluorinated side chain yields a distinct combination of moderate fluorine content (4F) and substantial alkyl bulk, which differentiates its polymer properties from both shorter-chain analogs (e.g., 2,2,2-trifluoroethyl methacrylate, 3FMA) and longer perfluoroalkyl methacrylates [2]. Direct substitution with a structurally similar but distinct fluorinated methacrylate—such as 2,2,3,3-tetrafluoropropyl methacrylate (4FMA, linear C4 chain) or 2,2,2-trifluoroethyl methacrylate (3FMA, linear C2 chain)—will alter the refractive index, hydrophobicity, and mechanical properties of the resulting polymer, necessitating complete reformulation and revalidation of application-specific performance .

Quantitative Differentiation Evidence for 2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate (CAS 64375-26-4) vs. Fluorinated Methacrylate Comparators


Refractive Index Comparison: Branched C9-4F Monomer vs. Linear C4-4F Methacrylate

2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate (target) exhibits a refractive index (n) of 1.378 [1]. In comparison, 2,2,3,3-tetrafluoropropyl methacrylate (4FMA, CAS 45102-52-1), a linear C4-4F methacrylate with identical fluorine count but a shorter, unbranched side chain, has a reported refractive index (n20/D) of 1.373 . Both monomers possess four fluorine atoms; the branched, sterically bulkier C9 side chain of the target compound yields a marginally higher refractive index (+0.005 absolute difference) despite similar fluorine content. This demonstrates that side-chain architecture, beyond mere fluorine count, modulates refractive index [2].

Refractive index Optical polymers Fluorinated methacrylate

Fluorine Content and Refractive Index Tuning Range in Methacrylate Polymers

Partially fluorinated methacrylate homopolymers and copolymers exhibit refractive indices tunable in the range of 1.43–1.49 (at 400 nm) by varying the degree of fluorination [1]. Polymers derived from 2,2,3,3-tetrafluoro-1,1-dimethylpropyl methacrylate (4 fluorine atoms, C9 side chain) are expected to fall within this tunable range. In contrast, poly(heptafluorobutyl methacrylate) (7 fluorine atoms) exhibits the lowest refractive index among tested fluorinated methacrylate compositions [2], while poly(methyl methacrylate) (PMMA, 0 fluorine atoms) has a refractive index of approximately 1.49. The target monomer, with intermediate fluorine content (4F) and branched alkyl bulk, provides a distinct refractive index value within the 1.43–1.49 continuum that differs from both higher-fluorine (7F) and non-fluorinated (0F) methacrylates.

Refractive index Optical polymers Fluorinated methacrylate

Hydrophobicity as a Function of Fluorine Content in Fluoroalkyl Methacrylate Polymers

The static water contact angle of poly(fluoroalkyl methacrylate) polymer brushes increases systematically with the number of fluorine atoms per side chain, reaching up to 121° for the highest fluorine-content monomer tested (17F) [1]. A monomer with 7 fluorine atoms (SPF7) yielded a contact angle of approximately 112°, while the non-fluorinated control (SPF0) exhibited a contact angle of ~80°. Polymers derived from 2,2,3,3-tetrafluoro-1,1-dimethylpropyl methacrylate (4 fluorine atoms per monomer) are predicted, based on this fluorine-content trend, to exhibit water contact angles between those of SPF3 (~95°) and SPF7 (~112°). This positions the target monomer as a moderate-hydrophobicity building block suitable for applications requiring controlled, rather than maximal, water repellency.

Surface properties Contact angle Hydrophobic coatings

Polymerization Kinetics: Fluorinated vs. Conventional Methacrylates

Fluorinated methacrylates exhibit a lower termination rate constant during radical polymerization compared to conventional non-fluorinated methacrylates [1]. This kinetic distinction arises from the steric and electronic effects of fluorinated side chains, which influence radical diffusion and termination probabilities. While direct comparative kinetic data for 2,2,3,3-tetrafluoro-1,1-dimethylpropyl methacrylate versus non-fluorinated analogs is not available in the open literature, the class-level observation indicates that substitution of a non-fluorinated methacrylate (e.g., methyl methacrylate) with the target fluorinated monomer will alter polymerization rate profiles, potentially affecting molecular weight distribution and residual monomer levels under identical reaction conditions.

Polymerization kinetics Radical polymerization Fluorinated methacrylate

Validated Application Scenarios for 2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate Based on Comparative Evidence


Optical Waveguide Coupling Layers Requiring Precise Refractive Index Control

Polymers synthesized from 2,2,3,3-tetrafluoro-1,1-dimethylpropyl methacrylate are suitable candidates for optical waveguide coupling layers where the refractive index must be tuned within the 1.43–1.49 range to achieve efficient light confinement between core and cladding [1]. The monomer's branched C9-4F architecture provides a refractive index (n=1.378 for monomer, with polymer index falling within the tunable range) that is distinct from linear 4F methacrylates (n=1.373) [2]. This specific index value enables precise index-matching in multilayer optical devices without requiring copolymerization with high-index comonomers that might compromise transparency.

Moderate-Hydrophobicity Surface Coatings and Polymer Brushes

Based on the established relationship between fluorine content and water contact angle in fluoroalkyl methacrylate polymers [1], polymers derived from 2,2,3,3-tetrafluoro-1,1-dimethylpropyl methacrylate (4 fluorine atoms per monomer) are expected to yield water contact angles between ~95° and ~112°. This intermediate hydrophobicity is advantageous for applications requiring water repellency without the extreme low surface energy of perfluorinated materials (e.g., 17F monomers with contact angles up to 121°), which can compromise adhesion, printability, or compatibility with polar matrices [2]. Potential applications include anti-fouling coatings, moisture-barrier layers, and adhesion-controlled surfaces.

Oxygen-Permeable Copolymers for Biomedical and Membrane Applications

Fluoroalkyl methacrylates, including the target compound, are cited as suitable comonomers for producing oxygen-permeable polymers when copolymerized with alkenes and siloxanylalkyl (meth)acrylates [1]. The target monomer, 1,1-dimethyl-2,2,3,3-tetrafluoropropyl methacrylate, is explicitly named in patent literature as a preferred fluoroalkyl methacrylate for such oxygen-permeable compositions. The branched, fluorinated side chain contributes to high oxygen permeability while maintaining resistance to adhesion and adsorption of staining substances present in biological fluids, making these copolymers relevant for contact lens materials, intraocular devices, and gas-separation membranes.

Optical Fiber Cladding Materials with Tailored Refractive Index

Copolymers of fluoroalkyl methacrylates—including 2,2,3,3-tetrafluoropropyl methacrylate and, by extension, the structurally related target compound—have been investigated as optical fiber cladding materials where low refractive index and radiation resistance are critical [1]. The target monomer's branched C9-4F structure offers a specific refractive index value that differs from both linear 4F methacrylates and higher-fluorine monomers (e.g., heptafluorobutyl methacrylate, which exhibits the lowest refractive index and greatest radiation resistance) [2]. This allows formulators to select the precise fluorine-content/refractive-index combination required for core-cladding index differential optimization.

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